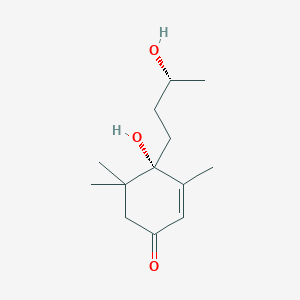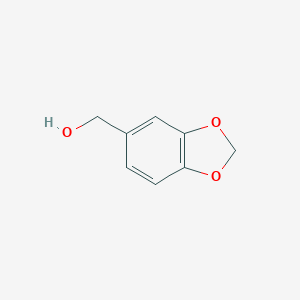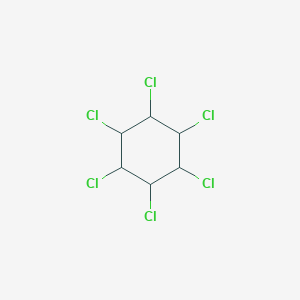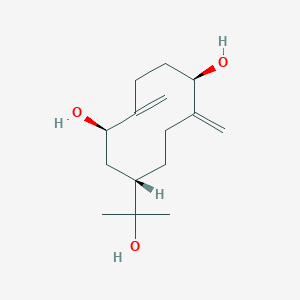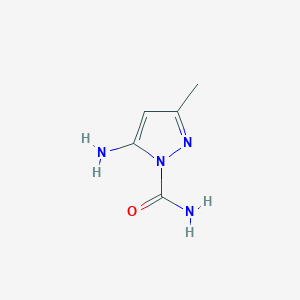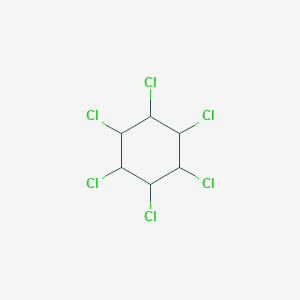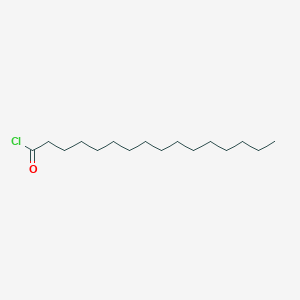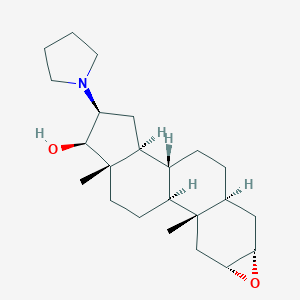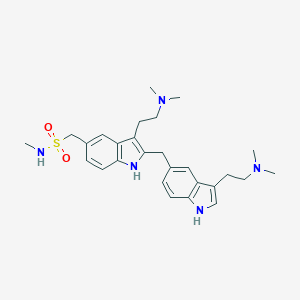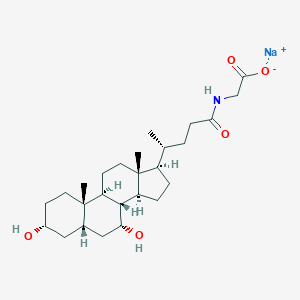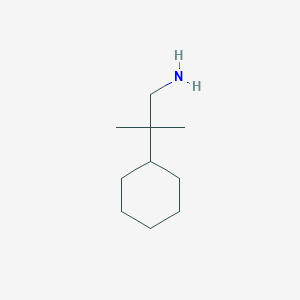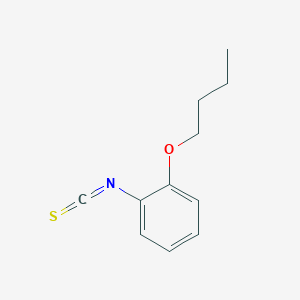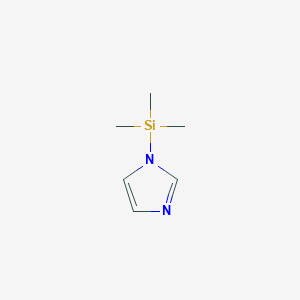![molecular formula C6H4ClN3 B120830 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 335654-06-3](/img/structure/B120830.png)
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
概要
説明
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that is part of a broader class of pyrrolopyrimidines. These compounds are of significant interest due to their structural similarity to the nitrogenous bases found in DNA and RNA, which makes them potential ligands for various receptors in the body. The pyrrolopyrimidine scaffold is considered a privileged structure in medicinal chemistry because of its versatility and relevance in drug discovery .
Synthesis Analysis
The synthesis of pyrrolopyrimidine derivatives, including 2-chloro-7H-pyrrolo[2,3-d]pyrimidine, can be achieved through several synthetic routes. One approach involves
科学的研究の応用
Synthesis and Chemical Development
Synthesis Methods : Fischer and Misun (2001) detailed a synthesis of pyrrolo[2,3-d]pyrimidines using the Dakin−West reaction and Dimroth rearrangement, emphasizing its pharmaceutical significance. The synthesis is notable for its ecological and economical efficiency, avoiding chromatographies or extractions and requiring no waste treatment or special equipment (Fischer & Misun, 2001).
Crystal Structures and Derivatives : Asaftei et al. (2009) synthesized and analyzed the crystal structures of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives, revealing significant differences in the positioning of the side chain relative to the heterocyclic ring (Asaftei et al., 2009).
Improved Synthesis Techniques : Zhang et al. (2018) described an improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, demonstrating a practical and operationally simple method for synthesizing this chemical building block (Zhang et al., 2018).
Biological and Medicinal Research
Antiviral Activity Studies : Pudlo et al. (1990) investigated the antiviral and antiproliferative activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines, revealing their potential in inhibiting certain viruses (Pudlo et al., 1990).
Potential Antimalarial Applications : Gainsford et al. (2010) studied a compound with potential as an antimalarial drug, highlighting the role of 7H-pyrrolo[2,3-d]pyrimidine derivatives in drug development (Gainsford et al., 2010).
Advanced Chemical Applications
- Development of New Compounds : Dave and Shah (1998, 2002) synthesized new pyrrolo[2,3-d]pyrimidine derivatives, contributing to the development of novel chemical structures with various applications in science and industry (Dave & Shah, 1998), (Dave & Shah, 2002).
特性
IUPAC Name |
2-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-9-3-4-1-2-8-5(4)10-6/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOQGBBHVRYTDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=NC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420729 | |
| Record name | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
335654-06-3 | |
| Record name | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

